molecular formula C12H14BrFO3 B7941376 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane CAS No. 1443343-14-3

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941376
CAS No.: 1443343-14-3
M. Wt: 305.14 g/mol
InChI Key: PEUJUPAYIKYCGB-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a dioxane ring substituted with a bromo-fluoro-phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-5-fluoro-phenol with 2-chloroethyl-1,3-dioxane under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents on the phenyl ring.

    Oxidation and Reduction: The dioxane ring can be susceptible to oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products may include derivatives with different substituents on the phenyl ring.

    Oxidation: Products may include dioxane derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include reduced forms of the dioxane ring.

Scientific Research Applications

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, potentially including enzymes and receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity and specificity, leading to various biological effects. The dioxane ring structure may also play a role in its overall activity and stability.

Comparison with Similar Compounds

  • 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxepane

Comparison:

  • Structural Differences: The main difference lies in the ring size and substituents, which can affect the compound’s reactivity and properties.
  • Uniqueness: 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is unique due to its specific combination of a dioxane ring with bromo and fluoro substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c13-9-6-10(14)8-11(7-9)15-5-2-12-16-3-1-4-17-12/h6-8,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJUPAYIKYCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229123
Record name 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-14-3
Record name 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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